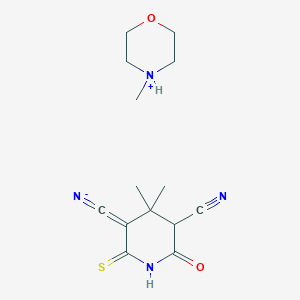
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for use in various fields of research.
作用机制
The exact mechanism of action of 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been proposed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase, which is involved in DNA replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been found to exhibit antiviral activity against various viruses, including influenza and herpes simplex virus.
实验室实验的优点和局限性
One of the main advantages of using 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving 3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs based on its structure and activity. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could inform its potential use in clinical settings.
合成方法
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the condensation of 2,4-dimethylbenzaldehyde with indole-3-carboxaldehyde, followed by cyclization with thiosemicarbazide and oxidation with iodine. The final product is obtained through the addition of 2-mercaptoacetic acid and sodium acetate. The synthesis of this compound has been well-established in the literature, and various modifications to the process have been reported.
科学研究应用
3-(2,4-dimethylphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. These activities make it a promising candidate for use in various fields of research, including drug discovery, cancer research, and infectious disease research.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-7-8-17(13(2)9-12)22-19(23)18(25-20(22)24)10-14-11-21-16-6-4-3-5-15(14)16/h3-11,23H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDODUZLJDOAND-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)

![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076211.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6076228.png)
![5-allyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6076242.png)


![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)
![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)